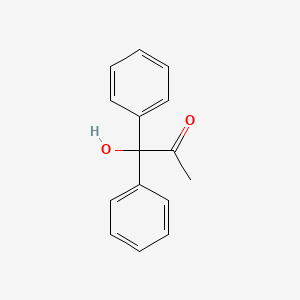

1-Hydroxy-1,1-diphenylpropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1,1-diphenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEOMAYOFHGZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322703 | |

| Record name | 1-Hydroxy-1,1-diphenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4571-02-2 | |

| Record name | NSC401870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-1,1-diphenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context of 1 Hydroxy 1,1 Diphenylpropan 2 One

Systematic Naming and Chemical Identifiers in Research Literature

The systematic name for this compound, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 1-Hydroxy-1,1-diphenylpropan-2-one. This name precisely describes its structure: a three-carbon propanone chain where the second carbon is a carbonyl group (-one). The first carbon atom is bonded to a hydroxyl (-hydroxy) group and two phenyl (-diphenyl) groups.

In scientific and commercial databases, it is primarily identified by its Chemical Abstracts Service (CAS) Registry Number: 4571-02-2 sigmaaldrich.comlookchem.com. This identifier is unique to this specific chemical substance. Despite its clear identification, detailed analytical data and extensive research publications on this compound are sparse in the public domain. Chemical suppliers note that the product is available for early discovery research, but comprehensive characterization data is not routinely collected, placing the onus of identity and purity confirmation on the buyer sigmaaldrich.com.

Below is a table summarizing the key chemical identifiers for this compound.

Table 1: Chemical Identifiers for this compound| Identifier | Value |

|---|---|

| Systematic IUPAC Name | This compound |

| CAS Number | 4571-02-2 sigmaaldrich.comlookchem.com |

| Molecular Formula | C₁₅H₁₄O₂ sigmaaldrich.com |

| Synonym | 2-Propanone, 1-hydroxy-1,1-diphenyl- lookchem.com |

Structural Isomers and Related Analogues in Chemical Literature

Comparative Analysis with 1-Hydroxy-1,3-diphenylpropan-2-one

A direct structural isomer of the title compound would be 1-Hydroxy-1,3-diphenylpropan-2-one, where one of the phenyl groups is moved from the first to the third carbon. However, a review of scientific literature indicates a significant lack of available data for 1-Hydroxy-1,3-diphenylpropan-2-one, precluding a direct comparison of its properties.

Instead, a meaningful analysis can be conducted with the well-characterized, non-hydroxylated analogue, 1,3-diphenyl-2-propanone (also known as Dibenzyl Ketone; CAS Number: 102-04-5) foodb.ca. The key structural difference is the presence of a tertiary alcohol group (-C(OH)(Ph)₂) at the C-1 position in the title compound versus a methylene group (-CH₂(Ph)) in 1,3-diphenyl-2-propanone. This substitution profoundly alters the molecule's properties. The hydroxyl group introduces polarity and the capacity for hydrogen bonding, which would be expected to increase its melting point and solubility in polar solvents compared to the nonpolar nature of the methylene group in dibenzyl ketone. Furthermore, the C-1 in this compound is a chiral center if the two phenyl groups were substituted differently, whereas the C-1 in 1,3-diphenyl-2-propanone is not.

Table 2: Comparison of this compound and 1,3-Diphenyl-2-propanone

| Property | This compound | 1,3-Diphenyl-2-propanone |

|---|---|---|

| CAS Number | 4571-02-2 | 102-04-5 |

| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O |

| Molecular Weight | 226.27 g/mol | 210.27 g/mol foodb.ca |

| Key Structural Feature at C-1 | Tertiary alcohol | Methylene group |

| Melting Point | Data not available | 32-34 °C |

| Boiling Point | Data not available | 330 °C |

| Water Solubility | Expected to be low but enhanced by -OH group | Slightly soluble |

Structural Relationships to Other Hydroxy-Substituted Propanones

The structure of this compound can be understood as a derivative of simpler hydroxy-substituted propanones. The parent structure is 1-Hydroxy-2-propanone , commonly known as hydroxyacetone (B41140) or acetol wikipedia.orgnih.gov. This molecule is the simplest α-hydroxy ketone wikipedia.org.

Adding a single phenyl group at the C-1 position yields 1-Hydroxy-1-phenyl-2-propanone , an α-hydroxy ketone that is a secondary alcohol nih.gov. The introduction of the phenyl group increases the molecular weight and lipophilicity.

This compound represents the next step in this structural progression, with the addition of a second phenyl group at the C-1 position. This converts the hydroxyl-bearing carbon from a secondary to a tertiary alcohol center. This change also significantly increases steric hindrance around the C-1 position. Research on the enzymatic reduction of ketones has shown that while alkyl phenyl dicarbonyls are accepted as substrates, derivatives with two phenyl groups are not, suggesting that the steric bulk of the 1,1-diphenyl arrangement can inhibit interaction with biological macromolecules fz-juelich.de.

Table 3: Structural Progression of Hydroxy-Substituted Propanones

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 1-Hydroxy-2-propanone | C₃H₆O₂ | 74.08 g/mol nih.gov | Primary α-hydroxy ketone nih.gov |

| 1-Hydroxy-1-phenyl-2-propanone | C₉H₁₀O₂ | 150.17 g/mol nih.gov | Secondary α-hydroxy ketone with one phenyl group nih.gov |

| This compound | C₁₅H₁₄O₂ | 226.27 g/mol | Tertiary α-hydroxy ketone with two phenyl groups |

Considerations of Diphenylpropanone Scaffolds in Organic Chemistry

A chemical scaffold refers to the core structure of a molecule. The diphenylpropanone scaffold, in its various isomeric forms, is a recurring motif in organic chemistry. The non-hydroxylated analogue, 1,1-diphenyl-2-propanone (also known as benzhydryl methyl ketone), serves as a useful intermediate in organic synthesis and as a model compound for studying mechanistic pathways in chemical reactions guidechem.com.

The isomeric 1,3-diphenylpropanone scaffold is also of significant interest. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been synthesized and evaluated as new cytotoxic agents, demonstrating the utility of this core structure in medicinal chemistry nih.gov. More broadly, diaryl scaffolds—structures containing two phenyl rings—are considered "privileged scaffolds" in drug discovery. Diaryl ethers and diarylureas, for example, are core components in a wide range of compounds developed for their therapeutic potential against various diseases nih.gov. The presence of two phenyl groups provides a rigid framework that can be functionalized to achieve specific interactions with biological targets. The diphenylpropanone core, therefore, represents a foundational structure upon which more complex and potentially bioactive molecules can be built.

Synthetic Methodologies for 1 Hydroxy 1,1 Diphenylpropan 2 One and Its Precursors

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the versatility of chemical reactions with the high selectivity of biocatalysts, providing powerful tools for the synthesis of complex molecules. nih.gov This approach is particularly valuable for creating chiral compounds with high enantiomeric purity.

Biocatalytic Condensation Reactions utilizing Benzaldehyde (B42025) Lyase (BAL)

Benzaldehyde lyase (BAL), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is a valuable biocatalyst for the synthesis of chiral α-hydroxy ketones. nih.gov It facilitates the C-C bond formation through a benzoin (B196080) condensation-type reaction. researchgate.net Specifically, BAL from Pseudomonas fluorescens has been utilized in the synthesis of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives. researchgate.net The enzyme catalyzes the reversible conversion of (R)-benzoin to benzaldehyde, and can also couple aromatic and aliphatic aldehydes. nih.govresearchgate.net

In a notable application, BAL has been used to catalyze the carboligation of benzaldehyde and acetaldehyde (B116499) to produce (R)-2-hydroxy-1-phenylpropanone ((R)-HPP) in an optically pure form and high chemical yield. researchgate.net The reaction is typically conducted in an aqueous buffer/DMSO solution. researchgate.net The substrate scope of BAL is broad, allowing for the synthesis of various (R)-benzoins and (R)-2-hydroxypropiophenone derivatives. researchgate.net

| Reactants | Catalyst | Product | Key Features |

| Aromatic aldehydes, Acetaldehyde | Benzaldehyde Lyase (BAL) | (R)-2-hydroxypropiophenone derivatives | High chemical yield and optical purity researchgate.net |

| Benzaldehyde, Acetaldehyde | Benzaldehyde Lyase (BAL) | (R)-2-hydroxy-1-phenylpropanone ((R)-HPP) | Optically pure, quantitative yield researchgate.net |

| Aromatic donor aldehyde, Aromatic or aliphatic acceptor aldehyde | Benzaldehyde Lyase from Pseudomonas fluorescens (PfBAL) | (R)-selectively formed α-hydroxy ketones | Strictly (R)-selective C-C bond formation researchgate.net |

Enantioselective Synthesis via Biocatalysis

Biocatalysis offers highly enantioselective routes to α-hydroxy ketones. researchgate.net Benzaldehyde lyase (BAL) is a key enzyme in this context, affording highly diastereoselective α-hydroxy ketones by simultaneously performing ligation and kinetic resolution of a racemic aldehyde. nih.gov This adds a layer of diastereoselectivity to the well-established enantioselective carboligation capability of BAL. nih.gov

Hydroxynitrile lyases (HNLs) also represent a reliable tool for the enantioselective synthesis of cyanohydrins, which can be precursors to α-hydroxy ketones. nih.gov HNLs are available for preparing both (R)- and (S)-enantiomers of desired cyanohydrins under a wide variety of reaction conditions. nih.gov

Furthermore, the engineering of enzymes has expanded the scope of biocatalytic synthesis. For instance, a BAL from Herbiconiux sp. SALV-R1 has been engineered to catalyze the coupling of 3-hydroxypropanal (B37111) and formaldehyde. researchgate.net Similarly, transketolase variants from Geobacillus stearothermophilus have been shown to catalyze an acyloin condensation reaction between two aliphatic aldehydes, offering an atom-economic alternative to traditional methods. rsc.org

Classical Organic Synthesis Routes

Traditional organic synthesis methods provide robust and well-established pathways for the formation of 1-hydroxy-1,1-diphenylpropan-2-one and related structures.

Alpha-Hydroxylation of Related Ketones

The direct α-hydroxylation of ketones is another synthetic route. While direct hydroxylation can be challenging, alternative methods exist. For instance, the synthesis of 1-erythro-2-amino-1-phenyl-1-propanol involves the reduction of l-1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminum catalyst. google.com The precursor, l-1-phenyl-1-hydroxy-2-propanone, can be synthesized and then converted to the oxime. google.com

Friedel-Crafts Alkylation Analogues in Related Syntheses

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. While not a direct route to this compound, Friedel-Crafts alkylation is crucial in synthesizing precursors and related structures. For example, the alkylation of benzene (B151609) with 1,2-diphenyl-2-propanol (B11989151) or 1-chloro-2,3-diphenylpropane using catalysts like aluminum chloride or sulfuric acid leads to various phenyl-substituted propanes and propenes. researchgate.net

More recently, Friedel-Crafts alkylation has been leveraged in the synthesis of pharmaceutical intermediates. For instance, a new synthesis of racemic tolterodine (B1663597) involves a Friedel-Crafts alkylation step using aqueous perchloric acid. researchgate.net This highlights the ongoing development and application of this classic reaction in modern organic synthesis. ncsu.edu

Novel and Green Synthetic Approaches

In recent years, the development of environmentally benign synthetic methods has gained considerable traction. These approaches often focus on minimizing the use of hazardous reagents and transition metals, while maximizing atom economy.

Transition-metal-free reactions represent a significant advancement in green chemistry, offering alternatives to potentially toxic and expensive metal catalysts. One notable approach involves the sulfur-mediated difunctionalization of internal alkynes. This method provides a unified route to various α-heterosubstituted ketones, including α-hydroxy ketones. The reaction proceeds through the formation of a sulfonium (B1226848) vinyl triflate intermediate from a phenyl-substituted internal alkyne and activated diphenyl sulfoxide. Subsequent hydrolysis and nucleophilic substitution with water can yield the desired α-hydroxy ketone. This one-pot procedure is notable for its operational simplicity and broad substrate scope nih.gov.

Another metal-free strategy involves the dioxygenation of alkenes to furnish α-oxygenated ketones. This can be achieved through electrochemical synthesis combined with aerobic oxidation, providing an eco-friendly pathway organic-chemistry.orgorganic-chemistry.org. Additionally, the direct conversion of terminal olefinic compounds to α-hydroxy ketones can be accomplished using potassium permanganate (B83412) oxidation, a method that demonstrates high chemoselectivity organic-chemistry.org. For styrenes, a metal-free condition using phenyliodonium (B1259483) diacetate in the presence of molecular oxygen and N-hydroxyphthalimide or N-hydroxybenzotriazole can yield α-oxygenated ketones organic-chemistry.orgorganic-chemistry.org.

A different transition-metal-free approach involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds to synthesize tetrasubstituted furans. While this is a transformation of an α-hydroxy ketone, the initial synthesis of the α-hydroxy ketone precursor itself can be achieved via a metal-free benzoin-type condensation of aldehydes catalyzed by an N-heterocyclic carbene (NHC) mdpi.com.

| Method | Starting Materials | Reagents | Key Features | Reference |

| Sulfur-Mediated Difunctionalization | Internal alkynes, Diphenyl sulfoxide | Triflic anhydride (B1165640), NaOH, H₂O | One-pot, transition-metal-free | nih.gov |

| Electrochemical Dioxygenation | Alkenes | N-hydroxyimides, O₂ | Eco-friendly, aerobic oxidation | organic-chemistry.orgorganic-chemistry.org |

| Permanganate Oxidation | Terminal olefins | KMnO₄ | High chemoselectivity | organic-chemistry.org |

| NHC-Catalyzed Benzoin Condensation | Aldehydes | N-heterocyclic carbene, Cs₂CO₃ | Metal-free synthesis of α-hydroxy ketone precursors | mdpi.com |

Radical coupling reactions offer a powerful tool for the formation of carbon-carbon bonds. In the context of diphenyl-substituted alcohols, which are structurally related to this compound, transition-metal-free radical coupling methods have been developed. For instance, the synthesis of 1,3-diphenylpropan-1-ols can be achieved through the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohols. researchgate.net This reaction proceeds under transition-metal-free conditions, utilizing t-BuONa as a dual-role reagent that acts as both a base and a radical initiator researchgate.net.

The proposed mechanism involves the base-mediated deprotonation of the alcohol followed by a single electron transfer to generate reactive radical anions. This method is characterized by its simplicity, efficiency, and good functional group tolerance, providing moderate to good yields of various phenyl-substituted propan-1-ol derivatives researchgate.net. The reaction is typically carried out under an inert atmosphere to prevent side reactions with oxygen researchgate.net.

| Reactants | Reagent | Conditions | Product Type | Key Mechanistic Step | Reference |

| 1-Phenylethanol, Benzyl alcohols | t-BuONa | Toluene, Inert atmosphere, 130–150 °C | 1,3-Diphenylpropan-1-ols | Base-mediated radical anion formation | researchgate.net |

Catalytic Synthesis

Catalytic methods, particularly those that are asymmetric, are highly sought after for the synthesis of chiral molecules. Both organocatalysis and metal-mediated catalysis have been successfully applied to the synthesis of α-hydroxy ketones and related structures.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. Proline and its derivatives are well-known organocatalysts for various transformations, including aldol (B89426) reactions. While a direct proline-catalyzed synthesis of this compound is not extensively documented, the principles of proline catalysis are applicable to the synthesis of related α-hydroxy ketones.

For example, the direct asymmetric aldol reaction of hydroxyacetone (B41140) with various aldehydes can be effectively catalyzed by proline, yielding anti-aldol products with high enantioselectivity. This demonstrates the potential of using unprotected ketones as donors in asymmetric aldol reactions researchgate.net. The mechanism typically involves the formation of an enamine intermediate from the ketone and the proline catalyst, which then reacts with the electrophile.

More broadly, organocatalytic approaches have been developed for the asymmetric synthesis of chiral tertiary α-hydroxyketones. One such method involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids in the presence of a chiral primary amine catalyst, followed by nucleophilic substitution with a hydroxide (B78521) source. This two-step sequence provides access to chiral tertiary α-hydroxyketones with high enantiopurity nih.gov.

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Asymmetric Aldol Reaction | Proline | Hydroxyacetone, Aldehydes | Direct, asymmetric, high enantioselectivity for anti-products | researchgate.net |

| Asymmetric Decarboxylative Chlorination/Substitution | Chiral Primary Amine | β-Ketocarboxylic acids | Access to chiral tertiary α-hydroxyketones | nih.gov |

Metal-mediated catalysis is a cornerstone of organic synthesis, and various methods have been developed for the formation of α-hydroxy ketones. A silver-catalyzed hydration of propargylic alcohols promoted by carbon dioxide provides an efficient route to tertiary α-hydroxy ketones. This reaction is proposed to proceed through a tandem process of CO₂ incorporation into the propargylic alcohol followed by hydrolysis rsc.org.

Palladium-catalyzed reactions have also been employed. For instance, the enantioselective decarboxylative allylic alkylation of α-hydroxy acyclic enol carbonates can produce tetrasubstituted benzoin derivatives researchgate.net.

Furthermore, the synthesis of α-hydroxy ketones can be achieved through the oxidation of silyl (B83357) enol ethers, a reaction that can be catalyzed by ruthenium oxide (RuO₄) rsc.org. The regioselective mono-oxidation of vicinal diols, which can be precursors to α-hydroxy ketones, can be achieved using a copper catalyst rsc.org.

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Silver Acetate | Hydration of Propargylic Alcohols | Propargylic alcohols | CO₂-promoted, efficient synthesis of tertiary α-hydroxy ketones | rsc.org |

| Palladium Complexes | Decarboxylative Allylic Alkylation | α-Hydroxy acyclic enol carbonates | Enantioselective synthesis of tetrasubstituted benzoins | researchgate.net |

| Ruthenium Oxide | Oxidation | Silyl enol ethers | Synthesis of α-hydroxy ketones | rsc.org |

| Copper Complexes | Mono-oxidation | Vicinal diols | Regioselective synthesis of α-ketols | rsc.org |

Synthetic Transformations and Preparation of Related Compounds

This compound and related α-hydroxy ketones are valuable intermediates that can undergo a variety of synthetic transformations. One significant reaction is the α-ketol rearrangement, which involves the acid-, base-, or heat-induced 1,2-migration of an alkyl or aryl group to yield an isomeric product researchgate.netwikipedia.org. This rearrangement is reversible and thermodynamically controlled, favoring the more stable α-hydroxy carbonyl compound wikipedia.org.

α-Hydroxy ketones can also serve as precursors for the synthesis of heterocyclic compounds. For example, they can react with trifluoromethyl N-acylhydrazones in a metal-free [3+2] cyclization/rearrangement to produce multisubstituted trifluoromethyloxazolines rsc.org. In another transformation, α-hydroxy ketones react with cyano compounds under basic catalysis to form highly substituted furans mdpi.com.

The preparation of compounds structurally related to this compound often involves Grignard reactions. For instance, the reaction of benzophenone (B1666685) with methylmagnesium bromide yields 1,1-diphenyl-2-propanol (B1345509) cdnsciencepub.comrsc.org. This tertiary alcohol could then potentially be oxidized to the target α-hydroxy ketone. The reduction of 1,1-diphenyl-2-propanone with a reducing agent like lithium aluminum hydride also yields 1,1-diphenyl-2-propanol prepp.in.

Another classical method for synthesizing α-hydroxy ketones is the acyloin condensation, which is the reductive coupling of two carboxylic esters using metallic sodium. This reaction is particularly effective for aliphatic esters and can be performed intramolecularly to form cyclic acyloins wikipedia.orgbspublications.netorganic-chemistry.orgwiley.com. The use of chlorotrimethylsilane (B32843) as a trapping agent can significantly improve the yields of acyloin condensations orgsyn.org.

Mechanistic Elucidation of Reactions Involving 1 Hydroxy 1,1 Diphenylpropan 2 One and Its Derivatives

Reaction Mechanism Studies in Biocatalysis (e.g., Benzaldehyde (B42025) Lyase catalysis)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Benzaldehyde lyase (BAL), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is particularly relevant as it catalyzes the formation and cleavage of carbon-carbon bonds in alpha-hydroxy ketones. researchgate.netrcsb.org The enzyme, originating from Pseudomonas fluorescens, can facilitate the synthesis of (R)-2-hydroxy-1-phenyl-propan-1-one derivatives, which are structurally related to 1-Hydroxy-1,1-diphenylpropan-2-one. nih.govresearchgate.net

The catalytic cycle of BAL relies on the unique reactivity of the ThDP cofactor. nih.gov The mechanism for the carboligation reaction, the reverse of the cleavage, can be summarized as follows:

Deprotonation of ThDP: The thiazolium ring of ThDP is deprotonated at the C2 position, forming a reactive ylide.

Nucleophilic Attack: The ylide attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde), forming a covalent intermediate known as C2α-hydroxybenzylthiamin diphosphate. acs.org

Intermediate Tautomerization: A key feature of ThDP-dependent enzymes is the existence of the cofactor in different tautomeric forms. The covalent intermediate exists in the 1',4'-iminopyrimidine tautomeric form, which is crucial for the subsequent steps. acs.orgacs.org

Formation of the Enamine Intermediate: Deprotonation of the C2α-hydroxyl group leads to the formation of a key enamine intermediate. This species is nucleophilic and is central to the carbon-carbon bond formation. acs.org

Carboligation: The enamine attacks a second aldehyde molecule, forming the new carbon-carbon bond and generating the alpha-hydroxy ketone product upon release from the enzyme.

Spectroscopic studies have been instrumental in detecting these ThDP-bound intermediates, providing direct evidence for the proposed mechanism. acs.orgacs.org While the direct catalysis of this compound by wild-type BAL has not been extensively reported, the enzyme's known substrate scope and mechanism provide a strong foundation for understanding how it could interact with or be engineered to act upon this specific substrate. Modeling and site-directed mutagenesis studies have been employed to explore and alter the active site of BAL to accommodate different substrates and even reverse its catalytic preference from cleavage to ligation. nih.gov

Detailed Mechanistic Pathways of Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, creating β-hydroxy carbonyl compounds. libretexts.orglibretexts.org this compound possesses an enolizable proton on the methyl group, making it a potential nucleophile in aldol reactions. The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

Base-Catalyzed Aldol Reaction:

The base-catalyzed mechanism proceeds through the formation of an enolate ion: libretexts.orgwikipedia.org

Enolate Formation: A base removes the acidic α-proton from the methyl group of this compound, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or another ketone.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or upon workup to yield the β-hydroxy carbonyl product. libretexts.org

The reaction is generally reversible, and for ketones, the equilibrium often favors the starting materials. masterorganicchemistry.com

Acid-Catalyzed Aldol Reaction:

Under acidic conditions, the reaction proceeds via an enol intermediate: libretexts.orgwikipedia.org

Tautomerization to Enol: The ketone is protonated at the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol tautomer.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a protonated carbonyl of another molecule.

Deprotonation: The resulting oxonium ion is deprotonated to give the final β-hydroxy carbonyl product.

In the context of this compound, the presence of the hydroxyl group and the two phenyl groups can influence the stereochemical outcome of the aldol reaction, potentially leading to diastereoselective product formation. acs.org The specific reaction conditions, such as the choice of base or acid and the reaction temperature, are critical in controlling the reaction pathway and product distribution. libretexts.org

Investigations of Rearrangement Mechanisms in Related Hydroxy-Ketones

Alpha-hydroxy ketones, including derivatives of this compound, are known to undergo a characteristic rearrangement known as the α-ketol rearrangement. wikipedia.orgorganicreactions.org This process involves the 1,2-migration of an alkyl or aryl group and can be induced by acid, base, or heat. researchgate.netd-nb.info

The general mechanism for the α-ketol rearrangement is as follows: wikipedia.orgresearchgate.net

Under Basic Conditions: The reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of one of the adjacent carbon substituents to the carbonyl carbon, with the simultaneous formation of a new carbonyl group.

Under Acidic Conditions: The carbonyl oxygen is first protonated or coordinated to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the 1,2-shift of a neighboring group.

A key feature of the α-ketol rearrangement is its reversibility. The reaction equilibrium favors the more thermodynamically stable alpha-hydroxy carbonyl isomer. wikipedia.orgorganicreactions.org For this compound, a potential rearrangement would involve the migration of one of the phenyl groups. The relative migratory aptitude of the phenyl group versus the methyl group would influence the product distribution.

This rearrangement is distinct from other isomerizations of carbohydrates that proceed through enediol intermediates. wikipedia.org The stereoelectronic effects and conformational control can play a significant role in the stereospecificity of the rearrangement. wikipedia.org

Mechanistic Insights into Oxidation and Reduction Processes of Alpha-Hydroxy Ketones

The oxidation and reduction of the alpha-hydroxy ketone functionality in this compound are important transformations that can lead to a variety of products.

Oxidation:

The oxidation of alpha-hydroxy ketones can yield 1,2-dicarbonyl compounds. A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction is often carried out under basic, acidic, or neutral conditions. The mechanism for the oxidation of an alcohol with permanganate generally involves the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate then decomposes in a concerted step where a proton is removed from the carbon bearing the oxygen, leading to the formation of the ketone. In the case of an alpha-hydroxy ketone, further oxidation to cleave the carbon-carbon bond can occur under harsh conditions. libretexts.org A milder and more selective oxidation of α-hydroxy ketones to 1,2-diones can be achieved using KMnO₄ in a basic ionic liquid, which can offer improved yields and selectivity. researchgate.net Other methods for the α-hydroxylation of ketones often proceed via enolate intermediates. organic-chemistry.orgorganic-chemistry.org

Another important oxidation reaction is the Rubottom oxidation , which converts silyl (B83357) enol ethers into the corresponding α-hydroxy carbonyl compounds. wikipedia.orgalfa-chemistry.com While this is a method for synthesizing alpha-hydroxy ketones, its mechanism provides insight into the reactivity of related species. The mechanism involves: nrochemistry.comorganic-chemistry.org

Epoxidation: The silyl enol ether is epoxidized by a peroxyacid (like m-CPBA).

Ring Opening: The resulting siloxy oxirane intermediate undergoes acid-catalyzed ring opening to form an oxocarbenium ion.

Brook Rearrangement: A 1,4-silyl migration occurs to give an α-siloxy carbonyl derivative.

Hydrolysis: The silyl group is removed upon workup to yield the final α-hydroxy ketone.

Reduction:

The reduction of the ketone functionality in this compound would yield a 1,2-diol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Computational Chemistry in Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, reaction energetics, and conformational preferences that are often difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. nih.govaiche.org

For reactions involving this compound, DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energy of the system as the geometry changes along a reaction coordinate, a potential energy surface can be constructed. This allows for the identification of the lowest energy pathway from reactants to products.

Locate Transition States: Transition states, which represent the energy maxima along the reaction coordinate, can be located and their structures optimized. The vibrational frequencies of the optimized transition state structure are then calculated to confirm that it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. mdpi.com

Investigate Reaction Mechanisms: DFT can be used to compare the energetics of different proposed mechanistic pathways, such as the stepwise versus concerted mechanisms in rearrangement reactions or the different pathways in catalyzed reactions. rsc.orgbcrec.idsemanticscholar.org For instance, in aldol reactions, DFT can model the formation of enolates or enols and their subsequent attack on the carbonyl group, providing detailed information about the transition state geometry and stereoselectivity. nih.govacs.org Similarly, DFT has been used to study the reduction of ketones by dehydrogenases, confirming the concerted transfer of a hydride and a proton. nih.gov

Molecular Mechanics (MM) and Energy Minimization Studies

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is less computationally expensive than DFT and is particularly useful for studying the conformational preferences of large molecules.

For this compound and its derivatives, MM and energy minimization studies can provide valuable information on:

Intermolecular Interactions: MM can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern how molecules interact with each other in the solid state or in solution. rsc.org

Enzyme-Substrate Docking: In the context of biocatalysis, molecular mechanics-based docking simulations can predict how this compound might bind to the active site of an enzyme like benzaldehyde lyase. This can help in understanding the substrate specificity and in designing mutant enzymes with improved catalytic activity.

By combining the insights from both DFT and MM, a more complete picture of the mechanistic details and reactivity of this compound can be achieved.

Analysis of HOMO-LUMO Interactions in Catalytic Cycles

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is largely determined by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org In the context of a catalytic cycle, this involves the substrate, the catalyst, and any intermediates formed. The energy difference between the interacting HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more facile interaction and a higher reaction rate.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules involved in catalytic cycles. These calculations can provide accurate predictions of HOMO and LUMO energies, their spatial distribution, and the nature of their interactions in transition states.

Detailed Research Findings

While specific DFT studies focusing exclusively on the catalytic cycles of this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from computational analyses of closely related α-hydroxy ketones and the benchmark benzoin (B196080) condensation reaction. These studies provide a robust framework for understanding the HOMO-LUMO dynamics in reactions involving the title compound.

In a typical catalytic cycle, such as one employing an N-heterocyclic carbene (NHC) catalyst, the initial step involves the nucleophilic attack of the catalyst on the carbonyl carbon of an aldehyde or ketone. In this interaction, the HOMO of the NHC catalyst interacts with the LUMO of the carbonyl compound.

Subsequent steps in the catalytic cycle, such as proton transfer, addition to a second carbonyl group, and catalyst regeneration, are all mediated by specific HOMO-LUMO interactions between the various intermediates. For instance, the formation of the Breslow intermediate, a key species in NHC catalysis, involves a significant redistribution of electron density, which is reflected in the energies and localizations of its frontier orbitals.

The electronic nature of the substituents on the aromatic rings of this compound and its derivatives can significantly influence the energies of the frontier orbitals. Electron-donating groups will raise the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups will lower the LUMO energy, rendering it a better electrophile. This modulation of the HOMO-LUMO gap is a key strategy in catalyst and substrate design to optimize reaction outcomes.

Interactive Data Tables

The following tables present representative HOMO and LUMO energy values for key species analogous to those that would be involved in a catalytic cycle with this compound. These values are derived from DFT calculations reported in the literature for similar molecular frameworks and are intended to be illustrative of the electronic principles at play.

Table 1: Calculated Frontier Molecular Orbital Energies of Representative Reactants and Catalysts

| Compound/Intermediate | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde (analogous substrate) | -7.12 | -1.25 | 5.87 |

| N-Heterocyclic Carbene (catalyst) | -5.50 | 1.50 | 7.00 |

| Cyanide Ion (catalyst) | -2.80 | - | - |

Note: The energy values are illustrative and can vary depending on the specific computational method and basis set used. The HOMO-LUMO gap is a key indicator of kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of Key Intermediates in a Model Catalytic Cycle

| Intermediate | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Breslow Intermediate (from NHC) | -6.20 | -0.80 | 5.40 |

| Cyanohydrin Anion (from Cyanide) | -4.50 | -0.20 | 4.30 |

| Adduct of Breslow and Aldehyde | -6.50 | -1.10 | 5.40 |

Note: The HOMO and LUMO energies of the intermediates are crucial for understanding the subsequent steps of the catalytic cycle. For example, the relatively high HOMO of the Breslow intermediate makes it a potent nucleophile for attacking a second aldehyde molecule.

The analysis of HOMO-LUMO interactions provides a powerful predictive tool for understanding and optimizing catalytic reactions involving this compound and its derivatives. By tuning the electronic properties of both the substrate and the catalyst, it is possible to control the reaction pathways and achieve desired chemical transformations with high efficiency and selectivity.

Derivatization and Functional Group Transformations of 1 Hydroxy 1,1 Diphenylpropan 2 One

Reactions at the Hydroxyl Group

The tertiary hydroxyl group of 1-Hydroxy-1,1-diphenylpropan-2-one is a key site for chemical modification.

Formation of Oxime Derivatives

The ketone function of this compound can react with hydroxylamine (B1172632) to form oxime derivatives. This reaction is a standard method for the conversion of ketones to oximes. wikipedia.orggoogle.comgoogle.com For instance, the reaction of l-1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base yields l-1-phenyl-1-hydroxy-2-propanone oxime. google.comgoogle.com

The formation of oximes can be a crucial step in the synthesis of other valuable compounds. For example, 1-1-phenyl-1-hydroxy-2-propanone oxime can be reduced using a nickel-aluminum catalyst to produce 1-erythro-2-amino-1-phenyl-1-propanol. google.comgoogle.com

| Reactant | Reagent | Product | Reference |

| This compound | Hydroxylamine | This compound oxime | google.comgoogle.com |

Etherification and Esterification Strategies

While specific examples for the etherification and esterification of this compound were not found in the provided search results, general principles of organic chemistry suggest these reactions are feasible. The tertiary hydroxyl group can potentially be converted to an ether or an ester under appropriate conditions. However, steric hindrance from the two phenyl groups might necessitate the use of more reactive reagents or specific catalysts.

Esterification, for example, could potentially be achieved through reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a suitable base or catalyst. Similarly, etherification might be accomplished using Williamson ether synthesis, although the tertiary nature of the alcohol could favor elimination reactions. Biocatalytic approaches, such as the use of alcohol acetyltransferases, have been shown to be effective for the esterification of other hydroxy ketones and diols, suggesting a potential route for the modification of this compound. wur.nl

Transformations at the Ketone Moiety

The ketone group in this compound is another reactive center that can undergo various transformations.

Reduction Pathways to Diols and Alcohols

The ketone moiety of α-hydroxy ketones can be selectively reduced to form corresponding 1,2-diols. researchgate.net This transformation is often achieved using various reducing agents or through biocatalytic methods. For example, the reduction of (R)- and (S)-2-hydroxy-1-phenylpropan-1-one has been accomplished using alcohol dehydrogenases. researchgate.net

Enzymatic synthesis has been demonstrated as a highly stereoselective method for producing all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) from benzaldehyde (B42025) and acetaldehyde (B116499), proceeding through an α-hydroxy ketone intermediate. researchgate.net Chemical reduction methods, such as using sodium borohydride (B1222165) (NaBH4), can also be employed, although they may result in a mixture of diastereomers. mdpi.com

| Starting Material | Reaction Type | Product | Catalyst/Enzyme | Reference |

| (R)- and (S)-2-hydroxy-1-phenylpropan-1-one | Reduction | 1,2-diols | Alcohol dehydrogenases | researchgate.net |

| Benzaldehyde and acetaldehyde | Enzymatic synthesis | 1-phenylpropane-1,2-diol | Lyase and alcohol dehydrogenase | researchgate.net |

| 1,4-diaryl-1,4-diones | Bioreduction | 1,4-diaryl-1,4-diols | Alcohol dehydrogenase from Ralstonia sp. | mdpi.com |

Alpha-Functionalization Reactions

Alpha-functionalization reactions involve the introduction of a functional group at the carbon atom adjacent to the ketone. While specific examples for the alpha-functionalization of this compound were not detailed in the provided search results, this class of reactions is a fundamental strategy in organic synthesis for building molecular complexity.

Diversification Strategies for Molecular Scaffolds

The derivatization of this compound at both the hydroxyl and ketone functionalities provides a powerful tool for generating molecular diversity. cam.ac.ukresearchgate.netwiley-vch.de By systematically applying different derivatization reactions, a library of compounds with varied structural features can be synthesized. cam.ac.ukresearchgate.net This approach, often referred to as diversity-oriented synthesis (DOS), is crucial in fields like drug discovery for exploring chemical space and identifying molecules with desired biological activities. cam.ac.ukmdpi.com

The core structure of this compound can serve as a scaffold, which can be elaborated through various chemical transformations. wiley-vch.demdpi.com For example, the oxime derivative can be a precursor to amino alcohols, introducing a new functional group and a chiral center. google.comgoogle.com The reduction of the ketone leads to diols, altering the polarity and hydrogen bonding capabilities of the molecule. researchgate.net These transformations, combined with potential etherification or esterification of the hydroxyl group, allow for the creation of a wide array of molecular architectures from a single starting compound.

| Strategy | Functional Group Targeted | Resulting Functional Group | Potential Impact on Molecular Properties |

| Oximation | Ketone | Oxime | Precursor for amines, alters electronic properties |

| Reduction | Ketone | Diol | Increases polarity, hydrogen bonding capacity |

| Etherification | Hydroxyl | Ether | Decreases polarity, masks hydrogen bonding |

| Esterification | Hydroxyl | Ester | Modulates polarity and steric bulk |

Stereochemical Investigations of 1 Hydroxy 1,1 Diphenylpropan 2 One and Its Chiral Analogues

Determination of Absolute Configuration using Spectroscopic Methods (e.g., Circular Dichroism Spectroscopy)

The absolute configuration of a chiral molecule like 1-Hydroxy-1,1-diphenylpropan-2-one can be unequivocally determined using a combination of spectroscopic techniques and computational methods. Circular dichroism (CD) spectroscopy is a powerful tool for this purpose. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.

For α-hydroxy ketones, the electronic transitions of the carbonyl chromophore are often responsible for the observed signals in the CD spectrum. The sign and intensity of the Cotton effect in the CD spectrum can be correlated to the absolute configuration of the chiral center. However, empirical rules for such correlations can sometimes be ambiguous.

Another chiroptical technique, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also be employed to determine the absolute configuration by comparing the experimental VCD spectrum with the calculated spectrum. nih.gov

Enantiomeric Purity and Enantioselectivity in Biocatalytic Syntheses

The enantioselective synthesis of chiral alcohols is often achieved through the biocatalytic reduction of the corresponding prochiral ketone. This approach is valued for its high selectivity, mild reaction conditions, and environmental compatibility. While specific studies on the biocatalytic synthesis of this compound are limited, research on analogous hydroxyacetophenones provides significant insights into the potential of this method.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov By selecting an appropriate ADH, either the (R)- or (S)-enantiomer of the target alcohol can be produced with high enantiomeric excess (ee). The enantioselectivity is determined by the specific enzyme used. For instance, ADHs from organisms like Lactobacillus brevis often exhibit (R)-selectivity, while those from Rhodococcus species can show (S)-selectivity. researchgate.netznaturforsch.com

The enantiomeric purity of the synthesized alcohol is typically determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase.

Table 1: Illustrative Enantioselectivity in the Biocatalytic Reduction of an Analogous Ketone (2'-hydroxyacetophenone)

| Biocatalyst (ADH) | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) |

| ADH from L. brevis | 2'-hydroxyacetophenone (B8834) | (R) | Low to Medium | >98 |

| ADH from Rhodococcus sp. | 2'-hydroxyacetophenone | (S) | Low to Medium | >99 |

Data is illustrative and based on findings for analogous compounds as specific data for this compound is not available in the provided search results. researchgate.netznaturforsch.com

Chiral Resolution Techniques

When a chiral compound is synthesized as a racemic mixture, the separation of the two enantiomers, a process known as chiral resolution, is necessary to obtain the pure enantiomers. Several techniques can be employed for the chiral resolution of this compound.

One of the most common methods is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic alcohol with a chiral resolving agent, which is typically a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Another technique is preferential crystallization, where a saturated solution of the racemate is seeded with a crystal of one of the pure enantiomers, inducing the crystallization of that enantiomer.

Chromatographic methods are also widely used for chiral resolution. Chiral column chromatography, particularly chiral HPLC, can effectively separate enantiomers. The stationary phase of the column is modified with a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Stereochemical Analysis of Cyclization Products and Related Structures

The presence of both a hydroxyl and a carbonyl group in this compound allows for the potential of intramolecular cyclization reactions to form heterocyclic structures, such as substituted furans or other ring systems, under certain reaction conditions. The stereochemistry of the starting material will directly influence the stereochemistry of the cyclized product.

The stereochemical analysis of such cyclization products is crucial for understanding the reaction mechanism and for the characterization of the resulting molecules. Techniques such as X-ray crystallography can provide the definitive solid-state structure and absolute configuration of crystalline products. For molecules in solution, advanced NMR techniques, including Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of the product.

While specific studies on the cyclization of this compound are not prevalent in the literature, the principles of stereochemical analysis remain fundamental. The stereocenter in the starting material would likely direct the formation of new stereocenters during the cyclization, leading to diastereomeric products whose ratios would depend on the reaction conditions and the inherent stereochemical bias of the molecule.

Advanced Spectroscopic and Crystallographic Analysis for Research on 1 Hydroxy 1,1 Diphenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of 1-Hydroxy-1,1-diphenylpropan-2-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of its molecular framework can be assembled. ruc.dk

Comprehensive ¹H and ¹³C NMR Assignments

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom within the molecule. semanticscholar.orgmdpi.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. rsc.org

In the ¹H NMR spectrum of this compound, the protons on the two phenyl rings typically appear as multiplets in the aromatic region (around 7.1-7.9 ppm). The single proton of the hydroxyl group (-OH) presents a broad singlet, and the three protons of the methyl group (-CH₃) show a sharp singlet. semanticscholar.orgrsc.org

The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found downfield. The carbon atom to which the hydroxyl and two phenyl groups are attached also has a distinct chemical shift, as do the carbons within the phenyl rings and the methyl group. semanticscholar.org

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.1 - 7.9 (m) | 125 - 145 |

| -OH | Variable (br s) | - |

| -CH₃ | ~2.4 (s) | ~21 |

| C=O | - | ~200 |

| C-(OH)(Ph)₂ | - | ~70 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'm' denotes a multiplet, 'br s' a broad singlet, and 's' a singlet.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To further refine the structural assignment and understand the connectivity between atoms, a variety of 2D NMR experiments are employed. ruc.dkyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For instance, it can confirm the connectivity within the phenyl rings. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached carbon atoms. This is invaluable for definitively assigning which proton is bonded to which carbon. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the three-dimensional conformation of the molecule in solution. youtube.com

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. ruc.dk In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. nih.gov Fragmentation patterns, which are the result of the molecular ion breaking into smaller, characteristic pieces, can provide further structural information. massbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. ruc.dkucalgary.ca Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. youtube.com

Key characteristic absorption bands for this compound include:

A broad absorption band in the region of 3400-3650 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.org

A strong, sharp absorption peak around 1715 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ketone. ucalgary.ca

Absorptions in the 3000-3100 cm⁻¹ range due to C-H stretching of the aromatic rings. lumenlearning.com

C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ region. lumenlearning.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in its crystalline solid state. mdpi.com

Single Crystal X-ray Diffraction Data Analysis

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis of this data allows for the determination of the crystal system, space group, and the precise coordinates of each atom within the unit cell. researchgate.net This yields highly accurate bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional representation of the molecule. researchgate.net

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Crystalline Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

Note: The data presented here is illustrative and does not represent the actual crystallographic data for this compound.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional arrangement of molecules in the crystalline state, known as molecular packing, is dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, are fundamental in determining the physical properties of a compound, such as its melting point, solubility, and crystal morphology. For this compound, the key intermolecular interactions are hydrogen bonding and van der Waals forces.

The molecule possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a carbonyl (C=O) group, which can serve as a hydrogen bond acceptor. nih.gov This capability for hydrogen bonding is a dominant factor in its crystal packing. In the solid state, it is anticipated that molecules of this compound would form hydrogen-bonded networks. Specifically, the hydrogen atom of the hydroxyl group of one molecule would likely form a hydrogen bond with the oxygen atom of the carbonyl group of an adjacent molecule. This interaction would lead to the formation of chains or more complex three-dimensional arrays of molecules within the crystal lattice.

A detailed analysis of the crystal structure through single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and the specific geometry of the intermolecular interactions. This data would allow for the creation of a comprehensive model of the molecular packing and a quantitative understanding of the forces holding the crystal lattice together.

Applications in Advanced Organic Synthesis and Chemical Research

Role as Synthons for Complex Organic Molecules

The dual functionality of 1-hydroxy-1,1-diphenylpropan-2-one makes it a valuable synthon—a molecular fragment used to build larger molecules—for creating intricate organic structures, including those found in nature.

Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 carbon skeleton. nih.gov The synthesis of the core flavonoid structure often relies on the cyclization of chalcones (1,3-diaryl-2-propen-1-ones), which are considered bioprecursors to flavonoids. nih.govresearchgate.net Classical methods like the Baker-Venkataraman and Kostanecki reactions provide routes to flavones from o-hydroxyaryl ketones. mdpi.com

While direct examples using this compound are specialized, its nature as an α-hydroxy ketone makes it a suitable precursor for certain flavonoid syntheses. The general strategy involves the condensation of an α-hydroxy ketone with a phenolic compound, followed by cyclization to form the flavonoid core. The reactivity of the ketone and the adjacent hydroxyl group can be harnessed to construct the characteristic pyrone ring of flavones and flavonols. nih.gov For instance, the reaction of an α-hydroxy ketone with a 2'-hydroxyacetophenone (B8834) derivative can lead to the formation of a flavone (B191248) structure, demonstrating the utility of this class of compounds in building such heterocyclic systems.

The α-hydroxy ketone motif is a key feature in various natural products and serves as a crucial building block in their total synthesis. nih.govwiley-vch.de The synthesis of complex natural products often benefits from a "collective" or "divergent" approach, where a common intermediate is used to generate a variety of related structures. nih.gov α-Hydroxy enones, a related class of compounds, have been identified as key intermediates in the synthesis of diverse natural products like the Daphniphyllum alkaloids. nih.gov

Although specific syntheses of iridoids—a class of cyclopentanoid monoterpenes—starting directly from this compound are not prominently documented, its structure is well-suited for such applications. The adjacent hydroxyl and ketone groups provide handles for a range of transformations necessary for ring construction, such as intramolecular aldol (B89426) reactions, radical cyclizations, or photochemical rearrangements. The ability to create vicinal stereocenters and further functionalize the molecule makes α-hydroxy ketones like this compound valuable starting points for the stereoselective synthesis of complex carbocyclic cores found in many natural products. rsc.orgacs.org

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound is amenable to participation in such reactions.

For example, α-hydroxy ketones can react with amines and aldehydes or isocyanides in well-known MCRs like the Strecker or Ugi reactions to produce complex α-amino amides or related structures. nih.gov Furthermore, α-hydroxy ketones are known to undergo [3+2] cyclization reactions. A metal-free cyclization/rearrangement reaction between α-hydroxy ketones and trifluoromethyl N-acylhydrazones has been developed to synthesize multisubstituted trifluoromethyloxazolines. rsc.org These reactions leverage the dual reactivity of the hydroxyl and keto groups to rapidly build molecular complexity in a single step.

Substrate for Mechanistic Organic Studies

The photochemistry of α-hydroxy ketones is a well-studied area, primarily due to their application as photoinitiators for radical polymerization. acs.org Upon irradiation, these compounds typically undergo a Norrish Type I cleavage, which involves the homolytic scission of the carbon-carbon bond between the carbonyl group and the α-carbon bearing the hydroxyl group. rsc.orgresearchgate.net

Table 1: Photochemical Properties of α-Hydroxy Ketones

| Property | Description | Reference |

|---|---|---|

| Primary Photoprocess | Norrish Type I α-cleavage | rsc.org |

| Excited State | Reaction typically proceeds from the triplet state (T1). | acs.orgrsc.org |

| Influencing Factors | Substituents on the aromatic ring can alter the nature of the lowest triplet state (from n,π* to π,π*), significantly affecting cleavage efficiency. | acs.orgresearchgate.net |

| Cleavage Rate | Can be very rapid, occurring on picosecond to nanosecond timescales. | acs.org |

This compound, with its specific substitution pattern, serves as an excellent substrate for detailed mechanistic investigations. Studies on such molecules help elucidate the dynamics of bond cleavage, the lifetimes of excited states, and the factors controlling reaction pathways. acs.orgrsc.org For example, time-resolved laser spectroscopy can be used to directly observe the transient radical species formed upon cleavage. acs.org The presence of two phenyl groups on one side of the cleavage point and a methyl group on the other allows for studies into the migratory aptitudes and subsequent reactions of the resulting benzoyl and substituted ketyl radicals.

Development of Novel Catalytic Systems

While not a catalyst itself, this compound is an important substrate for the development and testing of new catalytic systems. rsc.org The synthesis of chiral α-hydroxy ketones is a significant area of research, and developing catalysts for their enantioselective production is a key goal. acs.org

Catalytic systems are often evaluated based on their ability to perform specific transformations on challenging substrates. The reactions involving α-hydroxy ketones that are of interest include:

Asymmetric Reduction: Developing catalysts for the enantioselective reduction of the ketone in this compound to form the corresponding vicinal diol with high stereocontrol.

Asymmetric Alkylation: Creating catalytic methods for the enantioselective alkylation at the carbon adjacent to the ketone, a challenging transformation due to potential O-alkylation side reactions. acs.org

Oxidative Cleavage/Rearrangement: Designing catalysts for selective oxidation or rearrangement reactions. For example, copper(I)-catalyzed selective oxidation of α-hydroxy ketones can yield valuable α-keto aldehydes. rsc.org

Dual Catalysis: Recent advances have shown that a combination of palladium and borinic acid catalysts can be used for the diastereo- and enantioselective allylation of α-hydroxy ketones. acs.org

The performance of new catalysts on substrates like this compound provides crucial data on their efficiency, selectivity, and substrate scope, thereby advancing the field of catalysis. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Hydroxy-1,1-diphenylpropan-2-one, and what are their critical reaction conditions?

- Answer : The compound is synthesized via multi-step organic reactions. A common approach involves condensation of diphenylmethanol with ketone precursors under acidic or basic catalysis. Critical conditions include temperature control (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or toluene), and catalyst selection (e.g., H₂SO₄ or KOH). Reaction times and stoichiometric ratios of reagents significantly influence yield .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Answer : Key techniques include:

- NMR spectroscopy : To confirm the hydroxy group (δ ~5.0 ppm in DMSO-d₆) and aromatic protons.

- IR spectroscopy : For identifying carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.

- X-ray crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures, especially for resolving hydrogen-bonding networks .

Q. What are the known biological activities of this compound in preclinical studies?

- Answer : Studies on structurally similar compounds (e.g., 1-hydroxy-1,1-ethylidene diphosphonic acid) suggest potential analgesic and anti-inflammatory properties. For instance, doses of 5–200 mg/kg in rodent models showed thermal and mechanical pain modulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Answer : Contradictions may arise from variations in:

- Purity : Use HPLC or GC-MS to verify compound integrity (>98% purity).

- Dosage regimens : Standardize administration routes (oral vs. intraperitoneal).

- Model systems : Validate results across multiple species (e.g., rats vs. mice) and pain assays (e.g., tail-flick vs. von Frey tests) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer : Key optimizations include:

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., AlCl₃ vs. H₃PO₄).

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

- Workup protocols : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate pure product .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculations can model:

- Electrophilic sites : Predict regioselectivity in substitution reactions (e.g., halogenation).

- Transition states : Analyze energy barriers for nucleophilic attacks on the carbonyl group.

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

- Answer : Strategies include:

- Solvent layering : Diffuse hexane into a saturated ethanol solution.

- Temperature gradients : Slow cooling from 50°C to 4°C.

- SHELXD integration : Use Patterson maps to resolve heavy-atom positions in twinned crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.